
(E)-N-(4-Chlorophenyl)-1-(5-methoxyfuran-2-yl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-((5-methoxyfuran-2-yl)methylene)aniline is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((5-methoxyfuran-2-yl)methylene)aniline typically involves the condensation of 4-chloroaniline with 5-methoxyfurfural. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-N-((5-methoxyfuran-2-yl)methylene)aniline can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-N-((5-methoxyfuran-2-yl)methylene)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-N-((5-methoxyfuran-2-yl)methylene)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 4-Chloro-N-((5-methoxyfuran-2-yl)methylene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the presence of the chloro and methoxy groups can enhance the compound’s binding affinity to its targets, thereby increasing its potency.
相似化合物的比较
Similar Compounds
4-Chloro-N-(furan-2-ylmethylene)aniline: Similar structure but lacks the methoxy group.
4-Chloro-N-(thiophen-2-ylmethylene)aniline: Contains a thiophene ring instead of a furan ring.
4-Chloro-N-(pyridin-2-ylmethylene)aniline: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of the methoxy group in 4-Chloro-N-((5-methoxyfuran-2-yl)methylene)aniline distinguishes it from other similar compounds. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
830342-14-8 |
|---|---|
分子式 |
C12H10ClNO2 |
分子量 |
235.66 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-1-(5-methoxyfuran-2-yl)methanimine |
InChI |
InChI=1S/C12H10ClNO2/c1-15-12-7-6-11(16-12)8-14-10-4-2-9(13)3-5-10/h2-8H,1H3 |
InChI 键 |
YGCBOIYOTGNNSB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(O1)C=NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)
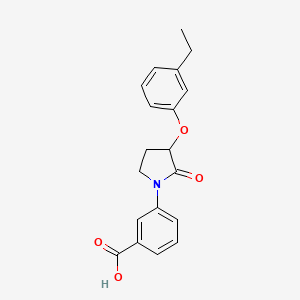
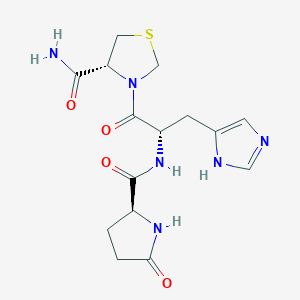
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)
![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)



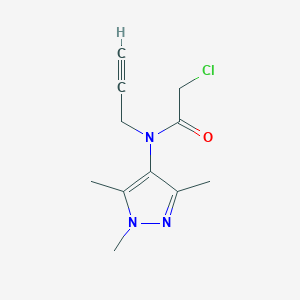

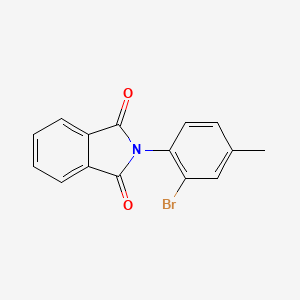
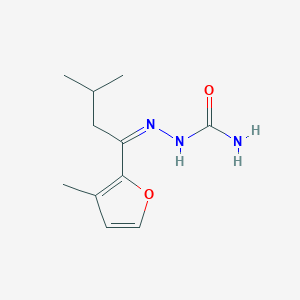
![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)
